10-Aminocamptothecin

Descripción general

Descripción

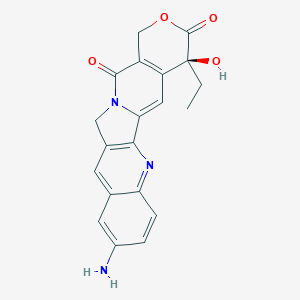

10-Aminocamptothecin is a derivative of camptothecin, an alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata . It selectively inhibits the nuclear enzyme DNA topoisomerase, type I . Several semisynthetic analogs of camptothecin have demonstrated antitumor activity .

Synthesis Analysis

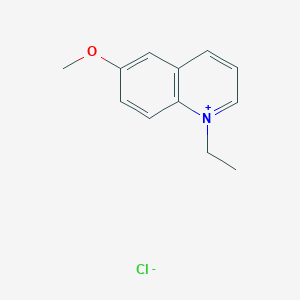

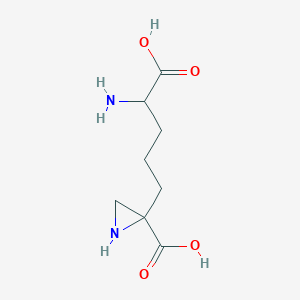

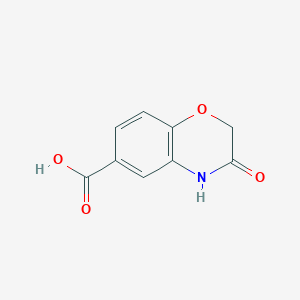

The natural supply of camptothecin has led to significant improvement of camptothecins total synthesis as well as to attempts of its biotechnological production . There have been studies on the synthesis of novel quaternary ammonium antibody drug conjugates based on camptothecin derivatives .Molecular Structure Analysis

The molecular formula of 10-Aminocamptothecin is C20H17N3O4 . The structure of camptothecin was determined by using a combination of NMR and X-ray approach .Chemical Reactions Analysis

Camptothecin and its derivatives exhibit a unique mechanism of action involving inhibition of topoisomerase I which leads to the interruption of cell division processes .Physical And Chemical Properties Analysis

The molecular weight of 10-Aminocamptothecin is 363.4 .Aplicaciones Científicas De Investigación

Anticancer Agent Development

10-Aminocamptothecin is a derivative of camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. It serves as a lead compound for designing anticancer drugs due to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage in cancer cells, causing cell death .

Clinical Cancer Treatment

The compound has been used to create clinically approved anticancer drugs like topotecan and irinotecan. These drugs are utilized in chemotherapy regimens for various cancers, including ovarian cancer, small cell lung cancer, and colorectal cancer .

Pharmacological Research

10-Aminocamptothecin’s pharmacological properties are under continuous study to understand its metabolism, side effects, and mechanisms of action. This research aims to improve the efficacy and safety of camptothecin-derived drugs .

Investigational Therapies

Several analogues of 10-Aminocamptothecin are undergoing clinical trials to assess their potential as new cancer therapies. These investigational agents are being evaluated for their antitumor activity and pharmacokinetics .

Natural Resource Study

Studies on the occurrence of camptothecin in natural resources help in understanding the biosynthesis of this compound and its derivatives, which can lead to sustainable production methods .

Mecanismo De Acción

Biochemical Pathways

The primary biochemical pathway affected by 10-Aminocamptothecin is the DNA replication process . By inhibiting topoisomerase I, the compound interferes with the essential function of this enzyme in DNA replication . This leads to the interruption of cell division processes .

Pharmacokinetics

The pharmacokinetic behavior of camptothecin and its derivatives, including 10-Aminocamptothecin, is characterized by a triexponential disposition with a prolonged terminal phase . The total body apparent volume of distribution (Vz) and terminal phase rate constant suggest that the high observed total plasma clearance (CL) may be associated with extensive accumulation in peripheral tissue regions from which the drug is slowly released .

Result of Action

The result of 10-Aminocamptothecin’s action is DNA damage, which leads to apoptosis, or programmed cell death . This makes it a potent anticancer agent, as it can lead to the death of rapidly dividing cancer cells .

Action Environment

The action, efficacy, and stability of 10-Aminocamptothecin can be influenced by various environmental factors. These can include the pH of the physiological environment, as the compound can undergo rapid inactivation due to the opening of the lactone ring at physiological pH . Additionally, the compound’s solubility can affect its bioavailability and thus its efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(19S)-7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUMBZAHAKPKQ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315223 | |

| Record name | 10-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Aminocamptothecin | |

CAS RN |

86639-63-6 | |

| Record name | 10-Aminocamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camptothecin, 10-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 10-Aminocamptothecin be detected using fluorescence techniques?

A: Yes, 10-Aminocamptothecin demonstrates favorable fluorescence properties, particularly under two-photon excitation. Research indicates that a newly synthesized analog, 7-trimethylsilyl-10-aminocamptothecin, exhibits a high two-photon cross-section (35 x 10⁻⁵⁰ cm⁴ s/photon) and a relatively long excited-state lifetime (6.3 ns) in phosphate-buffered saline containing human serum albumin (HSA) []. These properties make it comparable to Hycamtin (Topotecan), another camptothecin analog known for its strong fluorescence signal under two-photon excitation.

Q2: How does encapsulation within a dendrimer affect the efficacy of camptothecin analogs like 10-Aminocamptothecin?

A: Encapsulating camptothecins within a biocompatible dendrimer, composed of glycerol and succinic acid, has shown significant benefits for their anticancer activity []. This approach addresses the limitations of poor solubility often associated with these drugs. Notably, encapsulating 7-butyl-10-aminocamptothecin within this dendrimer system led to a 16-fold increase in cellular uptake and improved drug retention within MCF-7 cells (a human breast adenocarcinoma cell line) []. This enhanced cellular accumulation translates to greater efficacy, with the dendrimer-drug complex demonstrating low nanomolar IC₅₀ values across multiple human cancer cell lines [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester](/img/structure/B149714.png)

![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)

![N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride](/img/structure/B149754.png)

![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)